molecular formula C8H13NO B1268585 2-Azaspiro[4.4]nonan-3-one CAS No. 75751-72-3

2-Azaspiro[4.4]nonan-3-one

Cat. No.: B1268585
CAS No.: 75751-72-3
M. Wt: 139.19 g/mol
InChI Key: JONWDDCKNVVMBS-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonan-3-one is a chemical compound with the molecular formula C8H13NO. It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system.

Scientific Research Applications

2-Azaspiro[4.4]nonan-3-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonan-3-one can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This can be done using various reagents and catalysts under controlled conditions. For example, the reaction of a suitable cyclopentanone derivative with an amine can lead to the formation of the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]nonan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups into the spirocyclic structure .

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. This can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[4.4]nonan-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-azaspiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-5-8(6-9-7)3-1-2-4-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONWDDCKNVVMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348462
Record name 2-azaspiro[4.4]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75751-72-3
Record name 2-azaspiro[4.4]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azaspiro[4.4]nonan-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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